(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a nitrobenzyl group
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c22-13-16(21-23-18-8-2-3-9-19(18)24-21)12-17-7-5-11-25(17)14-15-6-1-4-10-20(15)26(27)28/h1-12H,14H2,(H,23,24)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMWUWHKBDVPKW-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling through a nitrile-containing linker. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzimidazole and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity, while the nitrobenzyl group can undergo redox reactions, generating reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a pyrrole ring, and a nitrobenzyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
